2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
Description
This compound features a fused cyclopropane-indene core system with two hydroxyl groups at positions 2 and 5, a propan-2-yl (isopropyl) substituent at position 1, and methyl groups at positions 2 and 5a. The diol groups enhance polarity, suggesting moderate solubility in polar solvents. Though specific pharmacological data are unavailable in the provided evidence, its structural complexity aligns with intermediates in prostacyclin analogs or related therapeutics .
Properties
IUPAC Name |
2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUIOILOILJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol typically involves multiple steps. One common approach is the cyclopropanation of an indene derivative, followed by functional group modifications to introduce the hydroxyl groups and methyl substituents. The reaction conditions often require the use of strong bases or acids, along with specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities, often using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Halogens (chlorine, bromine), sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison
a. Compound A : (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-Benz[f]indene-2,5-diol
- Molecular Formula : C₂₁H₃₂O₃
- Molar Mass : 332.48 g/mol
- Structure : Hexahydrobenzindene core with a hydroxyoctyl chain and diol groups.
- Properties : The hydroxyoctyl chain improves hydrophilicity and may enhance bioavailability compared to the target compound’s isopropyl group. Used as a treprostinil intermediate, suggesting vasodilatory or antiplatelet applications .
b. Compound B : 2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H,2H,2aH,4aH,5H,6H,7H,7aH,7bH-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
- Molecular Formula: Not explicitly provided (inferred: ~C₂₅H₃₄O₆).
- Structure : Cyclobuta-inden system esterified with a dihydroxy-methylbenzoate group.
- Properties : The benzoate ester increases lipophilicity, favoring membrane permeability. The hydroxymethyl and hydroxyl groups may enable hydrogen bonding, but reduced solubility compared to diol-containing analogs .
Comparative Data Table
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Cyclopropane-fused octahydroindene | Hexahydrobenzindene | Cyclobuta-inden |
| Molecular Formula | C₁₇H₂₈O₂ (inferred) | C₂₁H₃₂O₃ | ~C₂₅H₃₄O₆ (estimated) |
| Key Substituents | 2,5a-dimethyl; 1-isopropyl; 2,5-diol | 3-hydroxyoctyl; 2,5-diol | Hydroxymethyl; benzoate ester |
| Molar Mass (g/mol) | ~264 (estimated) | 332.48 | ~454 (estimated) |
| Polarity | Moderate (diols) | High (diols + hydroxyoctyl) | Low (ester-dominated) |
| Potential Application | Intermediate for prostacyclin analogs | Treprostinil intermediate | Unclear; possible prodrug or API precursor |
Research Findings and Implications
This could affect synthetic pathways or metabolic degradation . Compound B’s cyclobuta system may exhibit photodegradation risks due to conjugated double bonds in the benzoate group .
Solubility and Bioavailability :
- Compound A’s hydroxyoctyl chain likely improves aqueous solubility (>50 mg/mL estimated) compared to the target compound’s isopropyl group, which may limit solubility to <20 mg/mL .
- Compound B’s ester group reduces solubility (<10 mg/mL) but enhances lipid bilayer penetration, favoring blood-brain barrier crossing .
Pharmacological Potential: Compound A’s role as a treprostinil intermediate suggests shared prostaglandin receptor affinity with the target compound, though potency differences may arise from substituent effects . No activity data are available for the target compound or Compound B, necessitating further dose-effect studies (e.g., using methods from Litchfield and Wilcoxon for ED₅₀ comparisons) .
Biological Activity
2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
- Molecular Formula : C15H26O2
- Molecular Weight : 238.37 g/mol
Structural Features
The structure includes:
- A cyclopropane ring fused to an indene system.
- Multiple methyl and hydroxyl groups that contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclopropanation of Indene Derivatives : This step forms the cyclopropane ring.
- Functional Group Modifications : Hydroxyl groups and methyl substituents are introduced through various chemical reactions such as oxidation and reduction.
Antimicrobial Properties
Research has indicated that 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol exhibits antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 12 |
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
The biological effects of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol are thought to result from its interaction with specific molecular targets in cells. These targets may include:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular signaling.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.
- Case Study on Cancer Cell Inhibition : Research presented at the Annual Cancer Research Conference showed that treatment with this compound led to a marked decrease in tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
